Cas no 118685-91-9 (Sarcosine-d3)

Sarcosine-d3 (N-Methyl-d3-glycine) is a deuterated analog of sarcosine, where three hydrogen atoms are replaced with deuterium. This isotopically labeled compound is widely used as an internal standard in mass spectrometry and NMR studies, ensuring precise quantification and metabolic pathway analysis. Its high isotopic purity (>98%) and chemical stability make it particularly valuable in proteomics, metabolomics, and pharmacokinetic research. Sarcosine-d3 also serves as a key intermediate in the synthesis of labeled peptides and biomolecules. The incorporation of deuterium minimizes interference in analytical assays, enhancing reproducibility and accuracy in experimental results. Its applications extend to biomarker discovery and drug metabolism studies.
Sarcosine-d3 structure
Sarcosine-d3 structure
Product Name:Sarcosine-d3
CAS No:118685-91-9
MF:C3H7NO2
MW:92.1116659641266
CID:131925
PubChem ID:16213596
Update Time:2025-06-07

Sarcosine-d3 Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(methyl-d3)-
    • N-(2H3)methylglycine
    • n-methyl-d3-glycine
    • SARCOSINE-METHYL-D3
    • sarcosine-d3(methyl-d3)
    • FSYKKLYZXJSNPZ-FIBGUPNXSA-N
    • 99atom%d
    • SARCOSINE-METHYL-D3, 99 ATOM % D
    • Sarcosine-d3
    • 2-(Trideuteriomethylamino)acetic acid
    • 2-[(?H?)methylamino]acetic acid
    • Sarcosine-d3 (methyl-d3), 99 atom % D
    • HY-101037S1
    • CS-0380167
    • Sarcosine-d3 (methyl-d3)
    • 118685-91-9
    • J-003870
    • N-(Methyl-d3)-glycine; N-(Methyl-d3)glycine; [2H3]Sarcosine
    • DA-77686
    • Inchi: 1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3
    • InChI Key: FSYKKLYZXJSNPZ-FIBGUPNXSA-N
    • SMILES: OC(CNC([2H])([2H])[2H])=O

Computed Properties

  • Exact Mass: 95.08533
  • Monoisotopic Mass: 92.066508704g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 52.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 208 °C (dec.)(lit.)
  • PSA: 49.33
  • Solubility: Not determined

Sarcosine-d3 Security Information

  • WGK Germany:3

Sarcosine-d3 Pricemore >>

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